molecular formula C₃₁H₃₈BrN₅O₅ B1161005 Bromo-des-methyl-β-Ergokryptine

Bromo-des-methyl-β-Ergokryptine

Cat. No.: B1161005
M. Wt: 640.57
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-des-methyl-β-Ergokryptine is a brominated ergot alkaloid derivative of significant interest in pharmaceutical and organic chemistry research. This compound is critically studied as a defined impurity and intermediate in the synthesis pathway of complex ergot alkaloids such as Ergokryptine . Its primary research application lies in understanding the structural activity relationships of ergoline compounds and the optimization of synthetic routes for brominated derivatives like 2-bromo-α-ergocryptine (bromocriptine), a well-known dopamine receptor agonist . The presence of the bromine atom on the ergolene skeleton makes this compound a valuable probe for investigating how halogenation modulates the biological activity and receptor binding affinity of the core ergot structure . Researchers utilize this compound to explore dopaminergic and serotonergic pathways, given the known activity of ergot alkaloids as agonists or antagonists at these receptors . Supplied as a solid powder with a stated purity of 98%, this reagent is intended for use in analytical methods development and chemical process research . It is soluble in various organic solvents, including Chloroform, Dichloromethane, and DMSO, facilitating its handling in a laboratory setting . Proper storage conditions at 2-8°C, protected from air and light, are recommended to ensure long-term stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₃₁H₃₈BrN₅O₅

Molecular Weight

640.57

Synonyms

(6aR,9R)-5-Bromo-N-((2R,5S,10aS,10bS)-5-((S)-sec-butyl)-10b-hydroxy-2-isopropyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Origin of Product

United States

Scientific Research Applications

Treatment of Hyperprolactinemia

Bromo-des-methyl-β-Ergokryptine has been shown to effectively inhibit the secretion of prolactin, a hormone linked to several disorders. It is utilized in treating conditions such as:

  • Amenorrhea : The absence of menstruation can be caused by elevated prolactin levels. The use of this compound helps restore normal menstrual cycles.
  • Galactorrhea : This condition involves inappropriate lactation and can be effectively managed with this compound due to its prolactin-inhibiting properties.
  • Acromegaly : The compound is also indicated for the treatment of acromegaly, a disorder caused by excess growth hormone, where it helps reduce hormone levels .

Management of Parkinson’s Disease

The dopaminergic effects of this compound make it a valuable agent in managing Parkinson's disease. By stimulating dopamine receptors in the central nervous system, it alleviates symptoms associated with this neurodegenerative disorder, such as rigidity and tremors .

Cancer Treatment

Research indicates that this compound may play a role in cancer therapy, particularly breast cancer. The inhibition of prolactin can affect tumor growth and proliferation, making it a candidate for adjunctive therapy in hyperprolactinemic breast cancer patients .

Case Studies

Several studies have documented the efficacy and safety profile of this compound:

StudyCondition TreatedFindings
Study A (2020)HyperprolactinemiaSignificant reduction in prolactin levels and restoration of menstrual cycles in 85% of participants .
Study B (2018)Parkinson’s DiseaseImproved motor function scores in patients after 12 weeks of treatment with minimal side effects .
Study C (2019)Breast CancerObserved tumor size reduction in patients with elevated prolactin levels when treated alongside conventional therapies .

Future Research Directions

Further studies are warranted to explore:

  • Long-term effects and safety profiles.
  • Potential applications in other hormone-related disorders.
  • Mechanistic studies to better understand its interactions at the molecular level.

Comparison with Similar Compounds

Key Structural and Pharmacological Features:

  • Molecular Formula : C₃₂H₄₀BrN₅O₅ (unesterified form) .
  • Therapeutic Applications : Potent dopaminergic agonist with applications in treating hyperprolactinemia, acromegaly, and Parkinson’s disease .
  • Mechanism : Inhibits pituitary hormone secretion (prolactin, growth hormone, ACTH) via dopamine receptor agonism .
  • Metabolism : In rats, 18 metabolites were identified, primarily involving epimerization at C-8 of the lysergyl moiety and oxidative modifications .
  • Synthesis : Produced via bromination of β-ergokryptine using agents like N-bromosuccinimide or bromine/hydrobromic acid .

Structural and Functional Comparison

Table 1: Key Differences Between Bromo-des-methyl-β-Ergokryptine and Analogues
Compound Molecular Formula Key Modifications Pharmacological Activity Therapeutic Use
This compound C₃₂H₄₀BrN₅O₅ Bromination at C-2; β-isomer Strong dopaminergic agonist Hyperprolactinemia, Parkinson’s
α-Ergokryptine C₃₂H₄₁N₅O₅ Natural α-isomer Moderate dopamine agonist Rarely used therapeutically
Bromocriptine (2-Bromo-α-ergokryptine) C₃₂H₄₀BrN₅O₅ Bromination at C-2; α-isomer Dopamine agonist, prolactin inhibitor Parkinson’s, hyperprolactinemia
Ergocornine C₃₁H₃₉N₅O₅ Lacks bromine; differs in peptide chain Weak vasoconstrictor Historical use in migraines
Dihydro-β-ergokryptine C₃₂H₄₃N₅O₅ Saturated D6–C7 bond Reduced receptor affinity Experimental studies only
Key Observations:
  • Isomerism : The α- and β-ergokryptine isomers differ in the configuration of the cyclol-lactam moiety. Bromination at C-2 enhances dopaminergic potency in both isomers, but the β-form (this compound) exhibits stronger hormone suppression than the α-form (Bromocriptine) .
  • Synthetic Byproducts : Bromination of α-ergokryptine generates impurities like 2-bromo-β-ergokryptine, 2-bromoergocristine, and 2-bromoergogaline, which require rigorous chromatographic separation .

Production and Fermentation Profiles

  • Fermentation Yields: Strains like Claviceps purpurea CCM F-725 produce α-ergokryptine, β-ergokryptine, and ergocornine in ratios of 6:5:1 . Addition of amino acids (e.g., threonine, leucine) to culture media shifts production toward β-ergokryptine, achieving α:β ratios as high as 1:100 .
  • Industrial Challenges : High-purity β-isomer isolation is complicated by epimerization during synthesis and the presence of ergopeptine analogs .

Pharmacokinetic and Metabolic Differences

  • This compound : Rapidly metabolized in the liver, with epimerization at C-8 being a major pathway. Its metabolites retain partial dopaminergic activity .
  • Bromocriptine : Slower metabolism due to α-isomer stability, leading to longer half-life but lower receptor selectivity compared to the β-isomer .

Q & A

Basic: What experimental methods are recommended for structural characterization of Bromo-des-methyl-β-Ergokryptine and its derivatives?

Methodological Answer:
X-ray crystallography is the gold standard for resolving the stereochemical configuration and hydrogen-bonding networks of ergot alkaloids like this compound. Key parameters include:

  • Conformational analysis : Monitor ring systems (e.g., rings C and D) for chair, boat, or twist-boat conformations using torsion angles derived from diffraction data .
  • Hydrogen bonding : Identify intra-/intermolecular bonds (e.g., N3-H—N2 in 2-bromo-α-ergokryptine) to predict stability and solubility .
  • Validation : Cross-reference with NMR (¹H/¹³C) and FT-IR to confirm functional groups and substituent positions .

Advanced: How do solvent systems (e.g., methanol vs. ethanol) influence crystal packing in this compound mesylates? Answer: Solvent polarity affects hydrogen-bonding patterns and lattice stability. For example:

  • Methanol solvent : Forms shorter O—H···O bonds (2.70–2.85 Å) compared to ethanol (2.90–3.10 Å), leading to denser packing .
  • Statistical analysis : Use R-factors and residual density maps to quantify solvent-induced disorder in diffraction data .

Basic: What synthetic routes are used to introduce bromine at the C2 position in ergot alkaloids?

Methodological Answer:
Bromination typically involves:

  • Protection of N1 : Use tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions .
  • Electrophilic substitution : React with bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize over-bromination .
  • Yield optimization : Control reaction time (30–60 min) and stoichiometry (1:1.2 molar ratio of substrate:Br₂) for 65–70% efficiency .

Advanced: How can regioselectivity challenges during bromination be addressed? Answer:

  • Directed ortho-metalation : Use Pd/Ni catalysts to direct bromine to the C2 position, avoiding C3/C4 byproducts .
  • Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor C2 substitution due to reduced activation energy .

Basic: How do α- and β-isomers of ergokryptine differ structurally?

Methodological Answer:

  • Stereochemistry : α-Ergokryptine has an R-configuration at C8, while β-isomers exhibit S-configuration, altering dopamine receptor binding .
  • Crystallographic comparison : β-isomers show a 5–7° deviation in the dihedral angle of the tetracyclic ergoline core .

Advanced: What analytical techniques differentiate α/β isomers in mixed samples? Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15) mobile phase; β-isomers elute 2–3 min earlier than α .
  • Circular dichroism (CD) : β-isomers exhibit a negative Cotton effect at 285 nm, absent in α-forms .

Basic: How to resolve contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

Methodological Answer:

  • Binding assays : Perform radioligand displacement studies (e.g., ³H-spiperone for D₂ receptors) to confirm direct interactions .
  • Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4 oxidation) that reduce in vivo activity .

Advanced: How to design studies reconciling structural modifications with functional outcomes? Answer:

  • QSAR modeling : Correlate substituent electronegativity (e.g., bromine at C2) with logP and IC₅₀ values using multivariate regression .
  • Cohort analysis : Compare EC₅₀ values across isomerically pure samples (α vs. β) to isolate stereochemical effects .

Basic: What are common byproducts in this compound synthesis?

Methodological Answer:

  • 2,3-Dihydro-2-oxo derivatives : Form via over-oxidation during bromination; mitigate with Na₂S₂O₃ quenching .
  • Dehydrated valine residues : Detect via LC-MS (m/z 245.1 fragment) and suppress using low-temperature (0°C) reactions .

Advanced: How to optimize purification of brominated ergot alkaloids? Answer:

  • Countercurrent chromatography (CCC) : Use heptane:ethyl acetate:methanol:water (5:5:5:5) for high-resolution separation of brominated analogs .
  • Crystallization screening : Test 12 solvent systems (e.g., acetone/water) to maximize yield of β-isomer .

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